(Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide
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Overview
Description
(Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a benzyl and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide typically involves the reaction of benzylhydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazine or thioamide groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or sulfoxides, reduction may produce amines or thiols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or as intermediates in complex synthetic pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide include other hydrazinecarbothioamides and related derivatives. Examples include:
- N-benzylhydrazinecarbothioamide
- N-phenylethylidenehydrazinecarbothioamide
- N-benzyl-2-(1-phenylethylidene)hydrazinecarboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity
Properties
IUPAC Name |
1-benzyl-3-[(Z)-1-phenylethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-13(15-10-6-3-7-11-15)18-19-16(20)17-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,17,19,20)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVZOCOQNAWJGU-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NCC1=CC=CC=C1)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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